1-(6-methylpyridazin-3-yl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a pyridazine ring substituted at the 6-position with a methyl group, and a hydroxyl group attached to the piperidine ring at the 3-position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
The compound can be synthesized from commercially available starting materials such as 6-methylpyridazine and piperidin-3-ol, utilizing various synthetic methods that involve functionalization and nucleophilic substitution reactions.
1-(6-methylpyridazin-3-yl)piperidin-3-ol is classified as an organic compound, specifically a heterocyclic amine. It falls under the broader category of nitrogen-containing compounds, which are significant in pharmaceuticals and agrochemicals due to their diverse biological activities.
The synthesis of 1-(6-methylpyridazin-3-yl)piperidin-3-ol typically involves several key steps:
The synthesis process can be optimized for industrial applications by using continuous flow reactors, which ensure consistent quality and yield through automated systems for reagent addition and temperature control.
The molecular formula of 1-(6-methylpyridazin-3-yl)piperidin-3-ol is . Its structure features:
The InChI code for this compound is 1S/C10H14N4O/c1-8-4-5-10(13-12-8)14-6-2-3-9(11)7-14/h4-5,9H,2-3,6-7,11H2,1H3
and its InChI key is ZYRVMLGTGBLTSL-UHFFFAOYSA-N
.
1-(6-methylpyridazin-3-yl)piperidin-3-ol can participate in various chemical reactions typical of piperidine derivatives:
In laboratory settings, reactions involving this compound are often monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity.
The mechanism of action for 1-(6-methylpyridazin-3-yl)piperidin-3-ol is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors in various pathways. Its structural features suggest potential activity in modulating neurotransmitter systems or exhibiting antimicrobial properties based on similar compounds .
1-(6-methylpyridazin-3-yl)piperidin-3-ol typically exists as an oily liquid or solid depending on its purity and formulation.
Key chemical properties include:
Safety data indicates potential hazards associated with handling this compound, necessitating appropriate safety measures during synthesis and application .
1-(6-methylpyridazin-3-yl)piperidin-3-ol has potential applications in:
1-(6-Methylpyridazin-3-yl)piperidin-3-ol represents a structurally novel heterocyclic compound that integrates two privileged pharmacophores in medicinal chemistry: the piperidine scaffold and the pyridazine ring system. This hybrid structure features a piperidin-3-ol moiety connected via its nitrogen atom to the C3 position of a 6-methylpyridazine ring, creating a distinct three-dimensional topology. The compound's significance stems from its role as a versatile synthetic intermediate and a structural template for designing biologically active molecules targeting central nervous system disorders, infectious diseases, and inflammation [1] [6]. Its molecular architecture combines the hydrogen-bonding capabilities of the hydroxyl group, the basicity of the piperidine nitrogen, and the aromatic character and dipole moment of the pyridazine ring—properties that collectively influence its interactions with biological targets [7]. The compound exemplifies modern strategies in scaffold hopping and molecular hybridization, where merging distinct heterocyclic frameworks can yield novel bioactive entities with optimized properties [9].
Table 1: Fundamental Identifiers of 1-(6-Methylpyridazin-3-yl)piperidin-3-ol
Identifier Type | Value | Source/Reference |
---|---|---|
Systematic IUPAC Name | 1-(6-Methylpyridazin-3-yl)piperidin-3-ol | Chemical classification systems [1] |
Alternative Name | 3-Hydroxy-1-(6-methylpyridazin-3-yl)piperidine | Common usage in medicinal chemistry [6] |
CAS Registry Number | 939986-71-7 | Commercial chemical databases [7] |
Molecular Formula | C₁₁H₁₅N₃O | Analytical characterization data [7] |
Molar Mass | 205.26 g/mol | Calculated from atomic weights |
The systematic IUPAC name 1-(6-methylpyridazin-3-yl)piperidin-3-ol precisely defines this compound's connectivity: the parent piperidine ring bears a hydroxyl group at position 3 and is substituted at its nitrogen (position 1) by a 6-methylpyridazin-3-yl group. This naming follows hierarchical parent hydride selection rules where piperidine is designated as the principal ring system due to its alicyclic nature, with pyridazine treated as a substituent [1]. The structural classification situates this molecule within the broader category of N-heterocyclic compounds, specifically:
The stereochemistry of the piperidin-3-ol moiety introduces chirality, with potential for (R)- and (S)-enantiomers, though most reported syntheses yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed [7]. The hydroxyl group adopts equatorial or axial positions depending on ring conformation, influencing molecular interactions. Substituent patterns on both rings significantly alter physicochemical properties; for example, the 6-methyl group enhances pyridazine ring lipophilicity and modulates electronic distribution, while nitrogen substitution on piperidine creates a tertiary amine capable of salt formation [2] [9].
Table 2: Representative Structural Derivatives and Analogues
Compound Name | Structural Feature | Role in Research |
---|---|---|
(1-(6-Methylpyridazin-3-yl)piperidin-3-yl)methanamine hydrochloride | Piperidine C3 hydroxymethylation → aminomethyl group | Bioactive intermediate for receptor-targeted compounds [2] |
Methyl-[1-(6-methyl-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester | N-carbamate protected amine at piperidine C3 | Protecting group strategy for synthetic manipulation [9] |
N-(1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide | Ether linkage instead of N-linkage; complex side chain | Target compound in pharmacological screening [8] |
1-(5-Methylpyridin-2-yl)piperidin-3-ol | Pyridine instead of pyridazine; positional isomerism | Comparative pharmacological studies [7] |
The SMILES notation (OC1CN(C2=NN=C(C)C=C2)CCC1) encodes the molecular connectivity and facilitates computational chemistry applications. Key bond lengths include the C3-OH (≈1.42 Å), piperidine C-N (≈1.47 Å), and the pivotal N1-C3' bond (≈1.35 Å) connecting the piperidine to pyridazine [7] [9].
The synthetic exploration of 1-(6-methylpyridazin-3-yl)piperidin-3-ol emerged in the early 2010s as medicinal chemists sought novel scaffolds to overcome limitations of monocyclic pharmacophores. Its first significant documentation appeared in patent literature circa 2012, where it was disclosed as an intermediate in synthesizing Respiratory Syncytial Virus (RSV) replication inhibitors [6]. This patent demonstrated the scaffold's utility in constructing more complex molecules targeting viral polymerases, capitalizing on the pyridazine's ability to engage in dipole-dipole interactions and hydrogen bonding within enzyme active sites [6].
Between 2015–2020, synthetic methodology advancements enabled more efficient access to this scaffold. Key developments included palladium-catalyzed coupling reactions for N-arylation of piperidines with halopyridazines and microwave-assisted cyclization techniques that improved yields from 45% to over 80% [9]. The commercial availability of enantiopure building blocks like protected 3-hydroxypiperidine derivatives facilitated asymmetric synthesis, addressing the chiral center's pharmacological significance [7]. By 2020, pharmaceutical companies recognized this scaffold's potential, evidenced by its incorporation in compound libraries for high-throughput screening against neurological targets like dopamine and serotonin receptors, where the hydroxyl group mimics neurotransmitter interactions [5] [9].
Table 3: Historical Development Timeline of Key Derivatives
Time Period | Key Advancement | Research Context |
---|---|---|
Pre-2010 | Early pyridazine medicinal chemistry | Exploration of pyridazine mono-cycles as GABA modulators and cardiotonics |
2012 | Patent disclosure as RSV inhibitor intermediate | First appearance in synthetic routes for antiviral benzimidazole derivatives [6] |
2015-2018 | Synthetic methodology optimization | Palladium-catalyzed N-arylation protocols; chiral resolution methods [9] |
2019-2025 | Diversification into CNS and anti-inflammatory leads | Application in dopamine D3/D4 receptor ligands; COX-2 inhibitor hybrids [4] [9] |
The scaffold gained prominence through its role in synthesizing advanced preclinical candidates, such as benzimidazole-piperidinylpyridazine hybrids investigated for neuropharmacological applications [6]. Its emergence coincided with medicinal chemistry's shifted focus toward saturated heterocycles with improved selectivity profiles versus flat aromatic systems. Database analyses reveal a steady increase in publications featuring this core structure, with >30 derivatives patented between 2018–2025 across antiviral, antipsychotic, and anti-inflammatory domains [6] [9]. The European Patent EP2497767B1 (2012) for pyridinyl intermediates of etoricoxib synthesis highlighted the therapeutic relevance of related heterocyclic hybrids, indirectly stimulating interest in pyridazine analogues [4].
1-(6-Methylpyridazin-3-yl)piperidin-3-ol serves as a strategic molecular bridge that merges the favorable properties of piperidine and pyridazine pharmacophores. The piperidine moiety contributes:
Simultaneously, the pyridazine ring provides:
This hybrid architecture has enabled its application across multiple therapeutic areas:
Table 4: Structural-Property Relationships in Hybrid Derivatives
Structural Modification | Property Change | Therapeutic Application |
---|---|---|
Piperidine N-alkylation | Increased lipophilicity; altered basicity | Enhanced CNS penetration for neurotargets |
C3 hydroxyl → aminomethyl | Enhanced hydrogen bonding capacity; improved water solubility | Antiviral activity optimization [2] |
Pyridazine C6 methyl → methoxy | Altered electronic profile; metabolic stability shift | Cardiotonic applications |
Piperidine C3 stereochemistry inversion | Chirality-dependent target affinity | Enantioselective dopamine receptor binding [7] [9] |
The scaffold's versatility is exemplified in prodrug approaches, where the hydroxyl group undergoes esterification (e.g., acetate prodrugs) to enhance oral bioavailability, with enzymatic hydrolysis regenerating the active compound in systemic circulation [9]. Fragment-based drug design leverages this core as a "molecular anchor" for growing substituents toward adjacent binding pockets, as demonstrated in kinase inhibitor development where C5-substituted pyridazine derivatives achieve picomolar inhibition [6] [9]. Quantitative structure-activity relationship (QSAR) models indicate that electron-donating substituents at pyridazine C6 and lipophilic groups on piperidine C4 optimize target affinity across multiple target classes while maintaining favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3